Cas no 23164-67-2 ((3-Bromo-1H-1,2,4-triazol-5-yl)methanol)
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Bromo-1H-1,2,4-triazol-5-yl)methanol
- (3-bromo-1H-1,2,4-triazol-5-yl)methanol(SALTDATA: HBr)
- (5-bromo-1H-[1,2,4]triazol-3-yl)-methanol
- 3-Brom-5-hydroxymethyl-1H-1,2,4-triazol
- 3-bromo-5-cyano-phenol
- 3-BROMO-5-CYANOPHENOL
- 3-bromo-5-hydroxy-benzonitrile
- 3-bromo-5-hydroxymethyl-1,2,4-triazole
- 3-hydroxy-5-bromo-benzonitrile
- MB14979
- SureCN1883717
- CS-0094970
- D75680
- 23164-67-2
- SCHEMBL24076602
- SCHEMBL11230982
- MFCD14702904
- DB-160659
- (5-BROMO-2H-1,2,4-TRIAZOL-3-YL)METHANOL
- AKOS006335345
- (5-Bromo-1H-1,2,4-triazol-3-yl)methanol
- BS-37616
-
- MDL: MFCD14702904
- Inchi: 1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7)
- InChI Key: XSSIHNQIKLVVAJ-UHFFFAOYSA-N
- SMILES: BrC1=NNC(CO)=N1
Computed Properties
- Exact Mass: 176.95377g/mol
- Monoisotopic Mass: 176.95377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 80.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 61.8Ų
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B124293-10mg |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B124293-50mg |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B124293-100mg |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 100mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM276047-1g |
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 95% | 1g |
$226 | 2024-07-28 | |
| abcr | AB265008-250 mg |
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 250 mg |
€357.80 | 2023-07-20 | ||
| abcr | AB265008-1 g |
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 1 g |
€587.60 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1265207-1g |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 95% | 1g |
$500 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265207-5g |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol |
23164-67-2 | 95% | 5g |
$1995 | 2024-06-06 | |
| abcr | AB265008-250mg |
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol; . |
23164-67-2 | 250mg |
€357.80 | 2025-02-21 | ||
| abcr | AB265008-1g |
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol; . |
23164-67-2 | 1g |
€587.60 | 2025-02-21 |
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol Suppliers
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (3-Bromo-1H-1,2,4-triazol-5-yl)methanol
Introduction to (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS No: 23164-67-2)
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 23164-67-2, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound incorporates a brominated triazole ring system, which is a key feature that contributes to its reactivity and utility in various chemical transformations.
The< strong>1,2,4-triazole moiety is a heterocyclic aromatic ring that is widely recognized for its role in medicinal chemistry. It is known for its ability to form stable complexes with biological targets, making it a valuable scaffold in the design of new therapeutic agents. The introduction of a< strong>bromo substituent at the 3-position of the triazole ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions and other synthetic methodologies. This makes (3-Bromo-1H-1,2,4-triazol-5-yl)methanol a versatile intermediate in the synthesis of more complex molecules.
The< strong>methanol group attached to the triazole ring provides a hydroxyl functionality that can participate in various chemical reactions, including nucleophilic additions and esterifications. This hydroxyl group is particularly important in pharmaceutical applications, as it can be modified to introduce additional pharmacophores or to enhance the solubility and bioavailability of drug candidates. The combination of these structural features makes (3-Bromo-1H-1,2,4-triazol-5-yl)methanol a promising building block for the development of novel therapeutic compounds.
In recent years, there has been growing interest in the use of triazole derivatives as pharmacological agents. These compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The brominated triazole system present in (3-Bromo-1H-1,2,4-triazol-5-yl)methanol has been explored in several research studies for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response.
One notable study published in the journal Organic Letters highlighted the synthesis and biological evaluation of several brominated triazole derivatives. The researchers found that compounds with similar structures to (3-Bromo-1H-1,2,4-triazol-5-yl)methanol exhibited significant anti-inflammatory activity in vitro. This was attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this class of compounds may have therapeutic potential in conditions characterized by chronic inflammation.
The synthetic utility of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol has also been explored in various cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been used to introduce aryl or heteroaryl groups at the 5-position of the triazole ring. This modification has been shown to enhance the binding affinity of the compound towards biological targets. Additionally, Buchwald-Hartwig amination reactions have been employed to incorporate amino groups into the molecular structure, further expanding its pharmacological potential.
The role of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol as a key intermediate in drug development has been further underscored by its use in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes and are often implicated in diseases such as cancer. By modifying the structure of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol through various chemical transformations, researchers have been able to develop potent inhibitors targeting specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.
The versatility of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol also extends to its use as a ligand in coordination chemistry. The bromine substituent at the 3-position allows for coordination with transition metals such as palladium and copper. This property has been exploited in catalytic systems where metal complexes derived from this compound exhibit enhanced catalytic activity in various organic transformations. These findings highlight the importance of (3-Bromo-1H-1,2,4-triazol-5-yl)methanol not only as a pharmaceutical intermediate but also as a catalyst ligand.
In conclusion,(3-Bromo--methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)triazole) methanol is a multifunctional compound with significant applications in pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features make it a valuable intermediate for the synthesis of biologically active molecules. Recent research has demonstrated its potential as an anti-inflammatory agent and its utility in various cross-coupling reactions. As our understanding of medicinal chemistry continues to evolve,(3-Bromo--methyl)--methyl)--methyl)--methyl)--methyl)--methyl)--methyl)--methyl)--methyl)triazole) methanol is likely to play an increasingly important role in drug discovery and development.
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